molecular formula C16H11BrO6 B14443652 5-(3-(5-Bromo-2,4-dihydroxyphenyl)-3-oxo-1-propenyl)-2-hydroxybenzoic acid CAS No. 78050-56-3

5-(3-(5-Bromo-2,4-dihydroxyphenyl)-3-oxo-1-propenyl)-2-hydroxybenzoic acid

Cat. No.: B14443652
CAS No.: 78050-56-3
M. Wt: 379.16 g/mol
InChI Key: JSUDHEGPDOJCMT-HNQUOIGGSA-N
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Description

5-(3-(5-Bromo-2,4-dihydroxyphenyl)-3-oxo-1-propenyl)-2-hydroxybenzoic acid is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(5-Bromo-2,4-dihydroxyphenyl)-3-oxo-1-propenyl)-2-hydroxybenzoic acid typically involves the bromination of 2,4-dihydroxybenzoic acid followed by further functionalization. One common method includes the reaction of 2,4-dihydroxybenzoic acid with bromine in the presence of a suitable solvent like acetic acid . The resulting 5-bromo-2,4-dihydroxybenzoic acid is then subjected to a series of reactions to introduce the propenyl and hydroxybenzoic acid groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and specific reaction conditions, such as temperature and pH, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(3-(5-Bromo-2,4-dihydroxyphenyl)-3-oxo-1-propenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-(5-Bromo-2,4-dihydroxyphenyl)-3-oxo-1-propenyl)-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-(5-Bromo-2,4-dihydroxyphenyl)-3-oxo-1-propenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The bromine atom may also play a role in enhancing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-(5-Bromo-2,4-dihydroxyphenyl)-3-oxo-1-propenyl)-2-hydroxybenzoic acid is unique due to its combination of bromine, hydroxyl, and propenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

78050-56-3

Molecular Formula

C16H11BrO6

Molecular Weight

379.16 g/mol

IUPAC Name

5-[(E)-3-(5-bromo-2,4-dihydroxyphenyl)-3-oxoprop-1-enyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C16H11BrO6/c17-11-6-9(14(20)7-15(11)21)12(18)3-1-8-2-4-13(19)10(5-8)16(22)23/h1-7,19-21H,(H,22,23)/b3-1+

InChI Key

JSUDHEGPDOJCMT-HNQUOIGGSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)C2=CC(=C(C=C2O)O)Br)C(=O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)C2=CC(=C(C=C2O)O)Br)C(=O)O)O

Origin of Product

United States

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